molecular formula C20H23FN2O5S B270544 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-fluoro-2-methylphenyl)prolinamide

1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-fluoro-2-methylphenyl)prolinamide

Numéro de catalogue B270544
Poids moléculaire: 422.5 g/mol
Clé InChI: RWFNMHCHUDODJF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-fluoro-2-methylphenyl)prolinamide, commonly known as DFP-10825, is a small molecule that has been studied for its potential use in the treatment of cancer. This compound is a proline amide derivative and has been shown to have potent anti-cancer activity in vitro and in vivo. In

Mécanisme D'action

The mechanism of action of DFP-10825 is not fully understood, but it is thought to work by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins. By inhibiting Hsp90, DFP-10825 can destabilize these oncogenic proteins and induce cancer cell death.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have minimal toxicity in normal cells, indicating that it may have a favorable safety profile for use in cancer treatment. In addition to its anti-cancer activity, DFP-10825 has also been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its therapeutic potential.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of DFP-10825 is its potent anti-cancer activity, which makes it a promising candidate for further development as a cancer therapeutic. However, one limitation of DFP-10825 is its low solubility in aqueous solutions, which may make it difficult to formulate for clinical use.

Orientations Futures

There are several potential future directions for the study of DFP-10825. One area of interest is the development of more potent analogs of DFP-10825 that may have improved anti-cancer activity and/or solubility. Another area of interest is the investigation of the mechanism of action of DFP-10825 and its effects on other cellular pathways. Finally, further preclinical studies are needed to evaluate the safety and efficacy of DFP-10825 in animal models before it can be considered for clinical trials.
Conclusion:
In conclusion, DFP-10825 is a promising small molecule with potent anti-cancer activity. Its mechanism of action involves inhibition of Hsp90, which destabilizes oncogenic proteins and induces cancer cell death. DFP-10825 has minimal toxicity in normal cells and has also been shown to have anti-inflammatory and anti-angiogenic effects. While DFP-10825 has limitations such as low solubility, its potential as a cancer therapeutic warrants further investigation.

Méthodes De Synthèse

The synthesis of DFP-10825 involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with N-(3-fluoro-2-methylphenyl)prolinamide in the presence of a base such as triethylamine. The reaction proceeds through an amide coupling reaction to form the desired product. The yield of this reaction is typically around 50% and the purity can be improved through various purification techniques such as column chromatography.

Applications De Recherche Scientifique

DFP-10825 has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that DFP-10825 has potent anti-cancer activity against a variety of cancer cell lines including breast, lung, colon, and prostate cancer cells. In vivo studies have also shown that DFP-10825 can inhibit tumor growth in mouse models of breast and lung cancer.

Propriétés

Nom du produit

1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(3-fluoro-2-methylphenyl)prolinamide

Formule moléculaire

C20H23FN2O5S

Poids moléculaire

422.5 g/mol

Nom IUPAC

1-(2,5-dimethoxyphenyl)sulfonyl-N-(3-fluoro-2-methylphenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C20H23FN2O5S/c1-13-15(21)6-4-7-16(13)22-20(24)17-8-5-11-23(17)29(25,26)19-12-14(27-2)9-10-18(19)28-3/h4,6-7,9-10,12,17H,5,8,11H2,1-3H3,(H,22,24)

Clé InChI

RWFNMHCHUDODJF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1F)NC(=O)C2CCCN2S(=O)(=O)C3=C(C=CC(=C3)OC)OC

SMILES canonique

CC1=C(C=CC=C1F)NC(=O)C2CCCN2S(=O)(=O)C3=C(C=CC(=C3)OC)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.